N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
Description
This compound features a hybrid structure combining a 5-methoxyindole moiety linked via an ethyl chain to a hexahydrocinnoline carboxamide core. The hexahydrocinnoline system (a bicyclic structure with two fused six-membered rings) is substituted with a 2-methyl group and a 3-oxo functional group. The indole component includes a 5-methoxy substitution, a common feature in bioactive molecules due to its electronic and steric effects on receptor binding .
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-25-20(26)10-15-9-13(3-5-18(15)24-25)21(27)22-8-7-14-12-23-19-6-4-16(28-2)11-17(14)19/h4,6,10-13,23H,3,5,7-9H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLWNCAAGLRDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 320.41 g/mol. The structure features an indole moiety linked to a hexahydrocinnoline core, which is significant for its biological interactions.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that indole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study conducted on a series of indole derivatives demonstrated that modifications at the ethyl and hexahydrocinnoline positions significantly enhanced their anticancer activity. The compound was shown to inhibit the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the low micromolar range .
2. Anti-inflammatory Effects
The compound's structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory activity. Indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
Research Findings:
In vitro studies have demonstrated that this compound can significantly reduce inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). The downregulation of COX-1 and COX-2 was observed, indicating a mechanism similar to that of traditional NSAIDs .
3. Neuroprotective Effects
Indole compounds have been associated with neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Experimental Evidence:
In animal models of neurodegenerative diseases, administration of similar indole derivatives resulted in improved cognitive function and reduced neuronal apoptosis. The compound's antioxidant properties were attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways through mitochondrial depolarization.
- COX Inhibition: Competitive inhibition of COX enzymes leading to decreased inflammatory mediators.
- Antioxidant Activity: Scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes.
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural characteristics allow it to interact with biological pathways involved in cancer progression.
Case Study: Antitumor Evaluation
A study published in Molecules evaluated various indole derivatives for their anticancer activities. Among these, the compound exhibited notable cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The study reported IC50 values ranging from 7 to 24 µM, indicating significant potency against these cell lines .
Antimicrobial Properties
Beyond its anticancer potential, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has shown promise as an antimicrobial agent.
Evaluation of Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown effective inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating their potential use in treating bacterial infections .
Neuroprotective Effects
The compound's indole structure is reminiscent of melatonin and related compounds known for their neuroprotective effects. Investigations into its ability to protect neuronal cells from oxidative stress and apoptosis are ongoing.
Potential Mechanism
The neuroprotective effects may be attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative damage in neuronal tissues. Further research is needed to elucidate these mechanisms clearly.
Pharmacokinetics and ADME Studies
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies focusing on ADME properties indicate that the compound has favorable absorption characteristics and a suitable distribution profile within biological systems. These properties enhance its potential for therapeutic applications .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has provided insights into how modifications can enhance efficacy or reduce toxicity.
Key Findings
Modifications at various positions on the indole ring or alterations in side chains have been shown to significantly impact biological activity. This information is invaluable for guiding future synthetic efforts aimed at optimizing the therapeutic profile of this compound .
Comparison with Similar Compounds
Key Differences :
- The target compound’s indole-ethyl carboxamide side chain introduces greater molecular weight and hydrophobicity compared to the dimethyl-substituted analog .
†Calculated based on molecular formula.
Indole-Ethyl Carboxamides with Heterocyclic Cores
Several compounds feature the N-(2-(5-methoxy-1H-indol-3-yl)ethyl) group linked to diverse heterocycles, highlighting the impact of core structure on properties:
Key Differences :
- Pyridine carboxamide derivatives (e.g., ) show lower molecular weights (~295 g/mol) and distinct solid-state properties (e.g., melting point 148–150°C), suggesting reduced steric hindrance compared to the target compound.
- Synthetic yields for quinazoline-linked analogs reach up to 72% , whereas hexahydrocinnoline synthesis (as in ) often yields <50%, indicating greater complexity in assembling the bicyclic core.
Tryptamine and Substituted Indole Derivatives
Compounds with 5-methoxyindole moieties but divergent side chains or functional groups:
Key Differences :
- 5-MeO-DALT and 5-MeO-MIPT lack the carboxamide linkage and hexahydrocinnoline core, instead featuring alkylamine side chains associated with psychoactive properties .
- The target compound’s carboxamide bridge may reduce membrane permeability compared to tertiary amines like 5-MeO-DALT but could improve metabolic stability.
- N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide () is a simpler analog with reported cytotoxicity, suggesting the hexahydrocinnoline component in the target compound may modulate toxicity profiles .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Indole-Cinnoline Coupling | Acetic acid, reflux, 5h | 65–70 | |
| Hypervalent Iodine-Mediated | Indole-BX, DMF, 60°C | 78–80 |
Q. Table 2: Spectroscopic Signatures
| Functional Group | -NMR (ppm) | -NMR (ppm) |
|---|---|---|
| 5-Methoxyindole | 3.85 (s, 3H) | 55.2 (OCH) |
| Cinnoline-3-oxo | - | 172.5 (C=O) |
| Hexahydrocinnoline | 2.10–2.90 (m, 6H) | 25–35 (CH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
